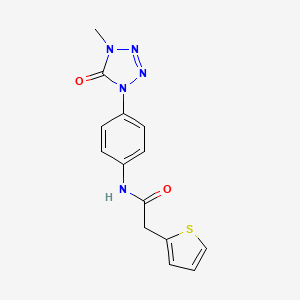

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at the 4-position and a phenylacetamide moiety linked to a thiophene ring. The tetrazole ring contributes to its electron-deficient aromatic character, enabling strong hydrogen-bonding interactions (donor: N–H; acceptor: carbonyl and tetrazole N atoms) .

Properties

IUPAC Name |

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-18-14(21)19(17-16-18)11-6-4-10(5-7-11)15-13(20)9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDUHXPOLMNCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that possesses a unique structure with potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a tetrazole ring linked to a phenyl group and an acetyl-thiophene moiety , contributing to its diverse biological interactions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Tetrazole Ring : Synthesized by reacting an appropriate nitrile with sodium azide.

- Attachment to the Phenyl Group : This is achieved through a substitution reaction.

- Formation of the Acetamide Moiety : The thiophene derivative is introduced via a coupling reaction with the tetrazole-phenyl intermediate.

These methods ensure high yield and structural integrity of the final product .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptor activities that are crucial in cellular signaling processes.

Pharmacological Potential

Research indicates that compounds containing tetrazole rings often exhibit:

- Anti-inflammatory Properties : Potential applications in treating inflammatory diseases due to their ability to modulate inflammatory mediators.

- Antimicrobial Activity : Some studies suggest that similar compounds show effectiveness against various microbial strains .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

a) N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide (Compound 55, )

- Core Structure : 1,2,4-Triazole vs. tetrazole.

- Key Differences :

- The triazole ring has one fewer nitrogen atom than tetrazole, reducing electron deficiency but maintaining aromaticity.

- A 3-fluorophenyl substituent and methoxy group increase lipophilicity and electronic effects compared to the methyl group in the target compound.

- Implications : The fluorine atom may enhance metabolic stability, while the methoxy group could improve solubility .

b) N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

- Core Structure : Thiazolo[4,5-d]pyridazine vs. tetrazole.

- A chlorophenyl group introduces higher lipophilicity than the unsubstituted phenyl group in the target compound.

- Implications : The chlorine substituent may improve membrane permeability but could also increase toxicity risks .

c) 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one (Compound C1, )

- Core Structure : Imidazole vs. tetrazole.

- Key Differences: The imidazole ring is less electron-deficient, altering hydrogen-bonding capacity. A benzothiophene and dimethylamino benzylidene group enhance solubility and fluorescence properties.

- Implications: The dimethylamino group may act as a proton sponge, influencing pH-dependent behavior .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight (296.33 g/mol) suggests better bioavailability compared to bulkier analogs like the compound (402.88 g/mol).

- Yields for similar derivatives (e.g., 42.3% for Compound 55) indicate moderate synthetic efficiency, likely due to challenges in heterocyclic ring formation .

Hydrogen-Bonding and Computational Analysis

- Target Compound: The tetrazole N–H and carbonyl groups provide multiple hydrogen-bonding sites, critical for crystal packing and target binding.

- Compound 55 : The triazole core offers fewer hydrogen-bonding sites but may exhibit stronger π-π interactions due to the fluorophenyl group.

- Compound : The thiazolo-pyridazine system’s fused rings may adopt planar conformations, favoring stacking interactions but reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.